An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)ethanol: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)ethanol: Properties, Synthesis, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS No. 4677-18-3), a versatile heterocyclic alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique structural features of the tetrahydropyran scaffold.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of biologically active compounds to enhance their pharmacological profiles.[1][2] Its saturated, non-planar ring system can improve aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional framework for precise ligand-receptor interactions. 2-(Tetrahydro-2H-pyran-4-yl)ethanol, featuring a primary alcohol extending from the 4-position of the THP ring, represents a valuable building block for introducing this beneficial moiety into larger, more complex molecules. This guide will delve into the core chemical characteristics of this compound, its synthesis, and its strategic deployment in the design of novel therapeutics.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.
Physical and Chemical Data
The key physicochemical properties of 2-(Tetrahydro-2H-pyran-4-yl)ethanol are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4677-18-3 | [3][4][5][6] |
| Molecular Formula | C₇H₁₄O₂ | [5] |
| Molecular Weight | 130.18 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 226.0 °C at 760 mmHg | [5] |
| Density | 0.981 g/cm³ | [5] |
| Flash Point | 95 °C | [5] |
| Solubility | Information not widely available, but expected to be soluble in a range of organic solvents. |
Spectroscopic Profile (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
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-CH₂-OH Protons: A triplet corresponding to the methylene group attached to the hydroxyl group, likely appearing in the range of 3.5-3.8 ppm. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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Tetrahydropyran Ring Protons: A series of multiplets in the region of 1.2-3.9 ppm. The protons on the carbons adjacent to the ring oxygen (C2 and C6) would be the most deshielded and appear further downfield.
-
Methine Proton (C4): A multiplet for the proton at the 4-position of the ring, coupled to the adjacent methylene protons.
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
-CH₂-OH Carbon: A signal for the carbon of the ethanol side chain, expected around 60-65 ppm.
-
Tetrahydropyran Ring Carbons: Signals for the five carbons of the tetrahydropyran ring. The carbons adjacent to the ring oxygen (C2 and C6) will be the most downfield, typically in the 65-70 ppm range. The other ring carbons (C3, C4, and C5) will appear at higher field.
The IR spectrum is a valuable tool for identifying key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[7]
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the alkyl chain and the tetrahydropyran ring.[7]
-
C-O Stretch: A distinct absorption band in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the C-O single bond stretching of the primary alcohol and the ether linkages within the tetrahydropyran ring.[7]
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 130. Subsequent fragmentation would likely involve the loss of water (M-18) from the alcohol, and cleavage of the ethanol side chain.
Synthesis and Manufacturing
A reliable and scalable synthesis is crucial for the widespread use of any chemical building block.
Retrosynthetic Analysis and Key Precursors
A common synthetic route to 2-(Tetrahydro-2H-pyran-4-yl)ethanol involves the reduction of a corresponding carboxylic acid ester. The key precursor for this transformation is ethyl 2-(tetrahydropyran-4-yl)acetate.
Caption: Experimental workflow for the synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran scaffold is a recurring motif in a multitude of clinically approved drugs and investigational new drug candidates. Its incorporation can confer advantageous properties, making 2-(Tetrahydro-2H-pyran-4-yl)ethanol a valuable synthon.
A Versatile Building Block
The primary alcohol functionality of 2-(Tetrahydro-2H-pyran-4-yl)ethanol serves as a versatile handle for a variety of chemical transformations, including:
-
Etherification: To introduce the tetrahydropyran moiety into a target molecule via an ether linkage.
-
Esterification: To form ester derivatives, which can act as prodrugs or modify the pharmacokinetic profile of a compound.
-
Oxidation: To access the corresponding aldehyde or carboxylic acid, providing further opportunities for synthetic elaboration.
-
Conversion to a Leaving Group: The alcohol can be converted to a tosylate or mesylate, facilitating nucleophilic substitution reactions.
Role in Enhancing Pharmacokinetic Properties
The inclusion of the tetrahydropyran ring can positively influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility. The cyclic structure can also impart a degree of conformational rigidity, which may lead to enhanced binding affinity for a biological target.
Examples of Tetrahydropyran-Containing Drugs
While specific examples of drugs directly synthesized from 2-(Tetrahydro-2H-pyran-4-yl)ethanol are not prominently featured in the literature, the broader class of tetrahydropyran-containing therapeutics highlights the importance of this scaffold. Notable examples include certain anticancer agents and HIV protease inhibitors where the tetrahydropyran unit is a key structural feature. [8][9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(Tetrahydro-2H-pyran-4-yl)ethanol.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [3]* Fire Safety: The compound has a flash point of 95 °C, indicating it is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If swallowed, seek medical attention. [3]* Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-(Tetrahydro-2H-pyran-4-yl)ethanol is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis and the desirable physicochemical properties imparted by the tetrahydropyran moiety make it an attractive component for the design of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and a discussion of its potential applications, offering a solid foundation for researchers and drug development professionals seeking to utilize this compound in their work.
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